3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole
Description
3-[(3-Chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole (CAS: 618413-51-7) is a triazole derivative with the molecular formula C₁₅H₁₄ClN₃OS and a molecular weight of 319.81 g/mol . The compound features a 1,2,4-triazole core substituted with a 3-chlorobenzylthio group at position 3, an ethyl group at position 4, and a furan-2-yl moiety at position 3. Its InChIKey (ZVSRFESAWSMPAX-UHFFFAOYSA-N) reflects its unique stereoelectronic properties, including five rotatable bonds and a topological polar surface area of 69.2 Ų, suggesting moderate solubility in polar solvents .
The synthesis of such triazoles typically involves cyclization of thiosemicarbazides or alkylation of triazole thiol precursors. For example, analogous compounds are synthesized via refluxing halides (e.g., p-chlorobenzyl chloride) with triazole intermediates in ethanolic sodium carbonate, yielding products after recrystallization .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-2-19-14(13-7-4-8-20-13)17-18-15(19)21-10-11-5-3-6-12(16)9-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSRFESAWSMPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618413-51-7 | |
| Record name | 3-((3-CHLOROBENZYL)THIO)-4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and isothiocyanates.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using chlorobenzyl halides.
Attachment of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological target being investigated.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky substituents (e.g., diphenyltriazolyl in ) or electron-withdrawing groups (e.g., 4-MeSO₂-phenyl in ) reduce yields due to steric or electronic hindrance.
- Melting Points : Derivatives with aromatic or rigid substituents (e.g., thiazole in B11 ) exhibit higher melting points (>180°C), while alkylated analogs (e.g., allyl in ) have lower melting points.
Key Observations :
- Thiophene vs. Furan : The COX-2 inhibitor with a thiophene ring shows higher activity (IC₅₀ = 4.26 μM) compared to furan-containing analogs, likely due to thiophene’s stronger electron-rich aromatic system enhancing receptor binding.
- Halogen Effects : 3-Chlorobenzylthio substituents (as in the target compound) are associated with potent antimicrobial activity in structurally related triazoles, achieving >90% inhibition at low concentrations (0.01%) .
- Hydrogen Bonding : The 2-hydroxyphenyl group in enhances antimicrobial activity via H-bonding with microbial enzymes, a feature absent in the target compound.
Supramolecular and Crystallographic Comparisons
- Polymorphism: Analogous triazoles (e.g., 4-ethyl-5-[(4-methyl-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole) exhibit conformational polymorphism, with orthorhombic and monoclinic forms showing nearly identical bond lengths but differing in packing motifs .
- Noncovalent Interactions: The COX-2 inhibitor in stabilizes supramolecular sheets via chalcogen H-bonds (S⋯H-N) and π-interactions (S⋯C(π)), whereas furan-containing triazoles may rely on weaker C-H⋯O or π-π stacking due to furan’s lower polarizability.
Quantitative Structure-Activity Relationship (QSAR) Insights
- Electronic Effects : QSAR models for triazoles indicate that electron-withdrawing substituents (e.g., -Cl, -CF₃) increase bioactivity by raising the ΣQ (total atomic charge) and lowering the HOMO-LUMO gap (ΔE), enhancing electrophilic interactions with biological targets.
- Steric Effects : Bulky 3-chlorobenzylthio groups improve membrane permeability but may reduce binding affinity in sterically constrained active sites compared to smaller substituents (e.g., methylthio).
Biological Activity
The compound 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is a member of the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article focuses on the biological activity of this specific triazole derivative, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a triazole ring substituted with a furan group and a chlorobenzyl sulfanyl moiety. This unique combination is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 295.77 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 535.9 °C |
| Melting Point | Not available |
| LogP | 5.01 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazoles found that compounds similar to This compound demonstrated effective inhibition against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MIC) for these compounds were often lower than those of standard antibiotics like vancomycin and ciprofloxacin .
Anticancer Potential
The compound's potential as an anticancer agent is supported by its ability to inhibit thymidine phosphorylase (TP), an enzyme involved in tumor growth and angiogenesis. Inhibitors of TP have been shown to exhibit anticancer activity by disrupting nucleotide metabolism in cancer cells . Molecular docking studies suggest that This compound interacts favorably with the active site of TP, indicating a mechanism for its anticancer effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned, it inhibits TP which plays a critical role in cancer cell proliferation.
- Cell Membrane Disruption : Similar triazoles have been shown to disrupt bacterial cell membranes leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects.
Case Studies
Several studies have investigated the biological effects of triazole derivatives:
- Antimicrobial Study : A series of synthesized triazoles were tested against clinical isolates of bacteria and fungi. Results showed that compounds with similar structures exhibited MIC values ranging from 0.125 to 8 μg/mL against various pathogens .
- Anticancer Research : A recent investigation into triazole-based compounds revealed that certain derivatives significantly reduced tumor growth in xenograft models by inhibiting TP activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
